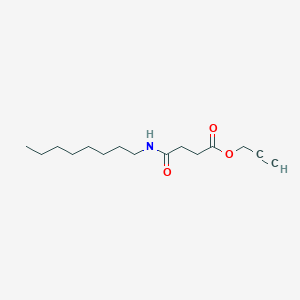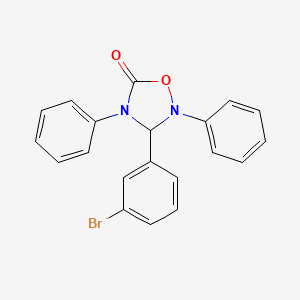![molecular formula C24H21ClN2O2S B11568185 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B11568185.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide is a complex organic compound that features a benzothiazole moiety, a chlorophenoxy group, and a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
科学的研究の応用
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
作用機序
The mechanism by which N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression .
類似化合物との比較
Similar Compounds
Similar compounds include other benzothiazole derivatives and chlorophenoxy compounds, such as:
1,3-Benzothiazole: A simpler benzothiazole derivative with various applications in organic synthesis.
4-Chlorophenoxyacetic Acid: A chlorophenoxy compound used as a herbicide.
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs .
特性
分子式 |
C24H21ClN2O2S |
|---|---|
分子量 |
437.0 g/mol |
IUPAC名 |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C24H21ClN2O2S/c1-15-8-9-16(22-26-19-6-4-5-7-21(19)30-22)14-20(15)27-23(28)24(2,3)29-18-12-10-17(25)11-13-18/h4-14H,1-3H3,(H,27,28) |
InChIキー |
HYNOLYLBXTWRFF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11568107.png)

![1-(furan-2-ylmethyl)-4-hydroxy-7-(4-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11568117.png)
![N-(2,4-dimethylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568130.png)
![N-(3-methoxybenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11568139.png)

![3-(4-Chlorophenyl)-5-pyridin-3-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11568151.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11568154.png)
![2-(4-Methoxyphenyl)-6-{[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B11568157.png)
![N-(3-Chlorophenyl)-N-({N'-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11568160.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568168.png)
![5-(2,3-Dimethoxyphenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11568175.png)
![1-butyl-3-[3-(4-fluorophenoxy)propyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11568189.png)

